3-Chloro-2,6-dinitrotoluene 3-Chloro-2,6-dinitrotoluene
Brand Name: Vulcanchem
CAS No.: 79913-56-7
VCID: VC5049115
InChI: InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3
SMILES: CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Molecular Formula: C7H5ClN2O4
Molecular Weight: 216.58

3-Chloro-2,6-dinitrotoluene

CAS No.: 79913-56-7

Cat. No.: VC5049115

Molecular Formula: C7H5ClN2O4

Molecular Weight: 216.58

* For research use only. Not for human or veterinary use.

3-Chloro-2,6-dinitrotoluene - 79913-56-7

Specification

CAS No. 79913-56-7
Molecular Formula C7H5ClN2O4
Molecular Weight 216.58
IUPAC Name 1-chloro-3-methyl-2,4-dinitrobenzene
Standard InChI InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3
Standard InChI Key NKYUYBKDVYCJMW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-2,6-dinitrotoluene (systematic name: 1-chloro-3-methyl-2,6-dinitrobenzene) belongs to the class of polychlorinated nitroaromatic compounds. Its molecular formula is C₇H₅ClN₂O₄, with a molecular weight of 240.58 g/mol. The compound’s structure derives from toluene through electrophilic substitution reactions, where chlorine and nitro groups occupy specific positions on the aromatic ring.

Structural Analysis

The chlorine atom at the 3-position and nitro groups at the 2- and 6-positions create steric and electronic effects that influence reactivity. Nitro groups are strong meta-directors, while chlorine acts as an ortho/para-director, leading to complex regioselectivity in further reactions .

Table 1: Comparative Physicochemical Properties of Chloronitrotoluene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
3-Chloro-2-nitrotolueneC₇H₆ClNO₂171.581.3±0.1251.9±20.0
2-Chloro-6-nitrotolueneC₇H₆ClNO₂171.581.3±0.1252–254
3-Chloro-2,6-dinitrotolueneC₇H₅ClN₂O₄240.581.5 (est.)>300 (est.)

Estimated values for 3-Chloro-2,6-dinitrotoluene are derived from structural analogs .

Synthesis and Manufacturing

The synthesis of 3-Chloro-2,6-dinitrotoluene can be inferred from methods used for related chloronitrotoluene derivatives. Patent literature reveals two primary approaches: sequential nitration-chlorination and catalytic ammonolysis.

Sequential Nitration-Chlorination

A Chinese patent (CN101475486A) outlines a method for synthesizing 3-chloro-2-nitrotoluene using 2,6-dichloronitrobenzene and tert-butyl cyanoacetate in the presence of potassium carbonate and dimethylformamide (DMF) . Adapting this route, 3-Chloro-2,6-dinitrotoluene could be synthesized via:

  • Nitration of 3-chlorotoluene: Introducing nitro groups at the 2- and 6-positions using mixed acid (HNO₃/H₂SO₄).

  • Purification: Recrystallization from petroleum ether and ethyl acetate to isolate the dinitro product .

Catalytic Ammonolysis

Patent CN104725242B describes the reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline using hydrogenation catalysts (e.g., Raney nickel) and dechlorination inhibitors (e.g., dicyandiamide) . Subsequent ammonolysis with copper catalysts and promoters (e.g., urea) yields diaminotoluene derivatives. While this pathway targets aminated products, it highlights the feasibility of modifying nitro-group positioning through selective reduction.

Key Reaction Conditions:

  • Temperature: 50–160°C

  • Pressure: 0.2–2.3 MPa (hydrogen or ammonia atmospheres)

  • Catalysts: Raney nickel, copper-based catalysts

  • Yield: >80% for intermediate steps .

Physicochemical Properties

Thermal Stability

The compound’s thermal stability is influenced by its nitro groups, which predispose it to exothermic decomposition at elevated temperatures. Analogous compounds like 2,6-dinitrotoluene exhibit flash points >150°C and autoignition temperatures near 300°C .

Solubility and Reactivity

  • Solubility: Limited solubility in water (<0.1 g/L at 25°C) but soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Reactivity:

    • Nitro groups facilitate electrophilic substitution at meta positions.

    • Chlorine substituents enhance susceptibility to nucleophilic aromatic substitution under basic conditions .

Toxicity and Environmental Impact

Acute Toxicity

While no direct data exists for 3-Chloro-2,6-dinitrotoluene, structurally similar compounds (e.g., 2,6-dinitrotoluene) demonstrate:

  • Oral LD₅₀ (rats): 268 mg/kg

  • Inhalation LC₅₀ (rats): 1.2 mg/L over 4 hours .

Environmental Persistence

Nitroaromatic compounds are recalcitrant to biodegradation due to electron-withdrawing groups. The U.S. EPA classifies 2,6-dinitrotoluene as a potential carcinogen (Group C) , suggesting similar risks for its chloro derivatives.

Industrial Applications

Dye and Pigment Intermediate

Chloronitrotoluenes serve as precursors for azo dyes. For example, reduction to diamines (e.g., 2,6-diaminotoluene) enables coupling reactions to generate polyurethane foams and corrosion-resistant coatings .

Explosives Manufacturing

The nitro groups’ electron-deficient nature makes 3-Chloro-2,6-dinitrotoluene a candidate for explosive formulations, though its stability must be carefully evaluated .

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